molecular formula C32H35BrN2O2S B8660220 4-Chloro-1,1'-biphenyl

4-Chloro-1,1'-biphenyl

Cat. No.: B8660220
M. Wt: 591.6 g/mol
InChI Key: QVDZMCVSIVITGR-UHFFFAOYSA-N
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Description

4-Chloro-1,1'-biphenyl (CAS 2051-62-9) is a monochlorinated biphenyl with the molecular formula C₁₂H₉Cl and a molecular weight of 188.653 g/mol . It belongs to the polychlorinated biphenyl (PCB) family, specifically designated as PCB 3 due to its single chlorine substitution at the para position of one benzene ring . It is historically used in industrial applications such as plasticizers, dielectric fluids, and synthetic intermediates . Its IUPAC name and common synonyms include p-chlorobiphenyl, 4-chlorodiphenyl, and 1-chloro-4-phenylbenzene .

Key physicochemical properties:

  • 1H NMR (DMSO-d₆, 400 MHz): δ 7.34–7.39 (t, 1H), 7.46–7.51 (t, 2H), 7.84–8.07 (m, 6H) .
  • 13C NMR (DMSO-d₆, 100 MHz): δ 127.7, 128.0, 129.1, 129.3, 133.4, 138.2, 140.1 .
  • Melting point: Not explicitly reported, but derivatives like 4-cyclohexyl-1,1'-biphenyl melt at 75.3°C .

Properties

Molecular Formula

C32H35BrN2O2S

Molecular Weight

591.6 g/mol

IUPAC Name

3-[[3-bromo-4-(pyrrolidin-1-ylmethyl)phenyl]methyl]-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1-benzothiophen-6-ol

InChI

InChI=1S/C32H35BrN2O2S/c33-30-20-23(5-6-25(30)22-35-15-3-4-16-35)19-29-28-12-9-26(36)21-31(28)38-32(29)24-7-10-27(11-8-24)37-18-17-34-13-1-2-14-34/h5-12,20-21,36H,1-4,13-19,22H2

InChI Key

QVDZMCVSIVITGR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)CC5=CC(=C(C=C5)CN6CCCC6)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1'-biphenyl typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[b]thiophene core, followed by the introduction of the bromine and pyrrolidine groups through nucleophilic substitution reactions. The final steps involve the attachment of the ethoxy and phenyl groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,1'-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1,1'-biphenyl depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[1,1′-Biphenyl]-4-Carbonitrile
  • Structure : Nitrile group (-CN) replaces the chlorine atom.
  • 1H NMR : δ 7.07–7.09 (d, 2H), 7.37–7.45 (m, 3H), 7.83–7.87 (d, 2H), 7.96 (s, 4H) .
  • 13C NMR : δ 111.9 (CN), 118.1, 127.5–144.4 .
  • Key differences :
    • The electron-withdrawing nitrile group enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the moderately deactivating chlorine in 4-chloro-1,1'-biphenyl.
    • Applications: Intermediate in pharmaceuticals and agrochemicals due to the nitrile’s versatility .
4-Cyclohexyl-1,1'-Biphenyl
  • Structure : Cyclohexyl group replaces chlorine.
  • Synthesis : Iron-catalyzed Kumada cross-coupling of this compound with cyclohexylmagnesium chloride (90% yield ) .
  • 1H NMR (CDCl₃): δ 7.58–7.61 (m, aromatic), 1.2–1.8 (m, cyclohexyl protons) .
  • Key differences :
    • Increased hydrophobicity and bulkiness due to the cyclohexyl group, making it suitable for liquid crystal and polymer applications.
    • Higher melting point (75.3°C ) compared to the parent compound .
Dichlorobiphenyl (108) and Polychlorinated Biphenyl (109)
  • Structure : Di- or poly-chlorinated biphenyls (e.g., 4,4'-dichlorobiphenyl).
  • Synthesis : Chlorination of biphenyl using Cl₂ in acetic acid or direct exposure to chlorine gas .
  • Key differences :
    • Higher environmental persistence and toxicity due to increased chlorine content (e.g., PCB 15 and PCB 77 are more recalcitrant than PCB 3) .
    • Applications: Banned in most countries due to bioaccumulation risks .
4′-Chloro-2-Nitro-1,1′-Biphenyl
  • Structure: Nitro (-NO₂) and chloro (-Cl) substituents on adjacent rings.
  • Molecular formula: C₁₂H₈ClNO₂ .
  • Key differences: Nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity. Applications: Potential use in explosives or dyes, contrasting with PCB 3’s industrial roles .

Environmental and Toxicological Profiles

Compound Toxicity Profile Regulatory Status
This compound Low acute toxicity; classified as a PCB pollutant Listed under Barcelona Convention
Dichlorobiphenyls High bioaccumulation potential; carcinogenic Banned under Stockholm Convention
Nitro-substituted derivatives Mutagenic and explosive hazards Regulated as hazardous materials

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